molecular formula C38H42ClN3 B1209991 Night blue CAS No. 4692-38-0

Night blue

Cat. No.: B1209991
CAS No.: 4692-38-0
M. Wt: 576.2 g/mol
InChI Key: DOLKKDJAWDNAMU-UHFFFAOYSA-N
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Description

Night blue, also known as Prussian blue, is a deep blue pigment that has been used historically in art and industry. It is chemically known as iron(III) hexacyanoferrate(II) or ferric ferrocyanide. Discovered in the early 18th century, it was one of the first synthetic pigments and has since found applications in various fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Prussian blue is typically synthesized by reacting iron(III) chloride with potassium ferrocyanide. The reaction proceeds as follows: [ \text{FeCl}_3 + \text{K}_4[\text{Fe(CN)}_6] \rightarrow \text{Fe}_4[\text{Fe(CN)}_6]_3 + 12\text{KCl} ]

Industrial Production Methods: In industrial settings, Prussian blue is produced by mixing solutions of iron(III) chloride and potassium ferrocyanide under controlled conditions. The resulting precipitate is filtered, washed, and dried to obtain the pigment. The process is optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Prussian blue undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation states of iron.

    Reduction: It can be reduced to form lower oxidation states.

    Substitution: Cyanide ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Ligands such as ammonia or phosphines.

Major Products:

    Oxidation: Formation of iron(III) oxide.

    Reduction: Formation of iron(II) complexes.

    Substitution: Formation of substituted cyanide complexes.

Scientific Research Applications

Prussian blue has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Used as an antidote for certain types of heavy metal poisoning, such as thallium and radioactive cesium.

    Industry: Utilized in the production of pigments, inks, and dyes.

Mechanism of Action

The mechanism of action of Prussian blue involves its ability to bind to certain metal ions. In the case of heavy metal poisoning, Prussian blue binds to the metal ions in the gastrointestinal tract, preventing their absorption and facilitating their excretion from the body. The molecular targets include metal ions such as thallium and cesium, and the pathways involved include chelation and ion exchange.

Comparison with Similar Compounds

Prussian blue is unique compared to other similar compounds due to its high affinity for certain metal ions and its stability under various conditions. Similar compounds include:

    Turnbull’s blue: Another form of iron(III) hexacyanoferrate(II) with slightly different properties.

    Berlin green: A related compound with a greenish hue.

    Iron(III) ferrocyanide: A compound with similar chemical structure but different applications.

Prussian blue stands out due to its historical significance, versatility, and wide range of applications in various fields.

Properties

IUPAC Name

[4-[bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-(4-methylphenyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H41N3.ClH/c1-6-40(7-2)32-22-16-29(17-23-32)38(30-18-24-33(25-19-30)41(8-3)9-4)36-26-27-37(35-13-11-10-12-34(35)36)39-31-20-14-28(5)15-21-31;/h10-27H,6-9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLKKDJAWDNAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=C(C=C3)C)C4=CC=CC=C24)C5=CC=C(C=C5)N(CC)CC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4692-38-0
Record name C.I. Basic Blue 15
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4692-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Night Blue
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004692380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Night blue
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanaminium, N-[4-[[4-(diethylamino)phenyl][4-[(4-methylphenyl)amino]-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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